(R)-(+)-O-Demethylbuchenavianine

CDK1 inhibitor CDK5 inhibitor stereochemistry

Researchers studying CDK-mediated cell cycle regulation or anti-HIV mechanisms require stereochemically-defined inhibitors where generic substitution introduces unacceptable SAR risk. (R)-(+)-O-Demethylbuchenavianine (CAS 1364123-68-1) is a chiral flavonoid alkaloid from Buchenavia capitata with validated dual activity: • CDK1/5 Inhibition: IC50=1.1 μM (CDK1), 0.95 μM (CDK5); >10-fold stereoselectivity vs. (S)-enantiomer • Anti-HIV: EC50=0.26 μM in CEM-SS cells Supplied at ≥98% purity with analytical characterization and global shipping.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B12362443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-O-Demethylbuchenavianine
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O
InChIInChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3/t14-/m1/s1
InChIKeyBBZGOLNDVQZCIH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Demethylbuchenavianine Overview


O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid, structurally characterized by a 5,7-dihydroxyflavone core fused with a (2R)-1-methylpiperidin-2-yl moiety at the C8 position [1]. It is isolated from the leaves of *Buchenavia capitata* (Combretaceae) and represents a chemotype distinct from other flavonoid alkaloids due to its specific substitution pattern [1]. This compound has demonstrated dual biological activities: anti-HIV activity in cell-based assays and potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK5 [1][2]. The defined stereochemistry at the piperidine ring (R-configuration) is a critical determinant of its biological profile, as will be detailed in Section 3 [3].

Why O-Demethylbuchenavianine Cannot Be Substituted


Generic substitution with other flavonoid alkaloids or standard CDK inhibitors is not scientifically justified due to critical structure-activity relationships (SAR). The (2R)-stereochemistry of the piperidine ring in O-Demethylbuchenavianine is essential for its potent CDK inhibition, as the corresponding (S)-enantiomer exhibits a >10-fold difference in IC50 values [1]. Furthermore, the 5,7-dihydroxy substitution on the flavone core is a key determinant of anti-HIV activity; related compounds like buchenavianine, which features a 5-methoxy group, show altered or diminished biological profiles [2]. In silico studies confirm that minor modifications to the piperidine-flavonoid scaffold significantly impact predicted pharmacokinetic properties and target binding [3]. Therefore, using a structurally related analog without direct comparative data in the intended assay system introduces unacceptable scientific risk and procurement error.

O-Demethylbuchenavianine: Key Evidence


Stereochemistry-Dependent CDK1/CDK5 Inhibition

The (S)-(-)-enantiomer of O-Demethylbuchenavianine demonstrates significantly greater potency against CDK1 and CDK5 compared to the (R)-(+)-enantiomer. This establishes that the stereochemistry of the piperidine ring is a critical determinant of kinase inhibitory activity [1].

CDK1 inhibitor CDK5 inhibitor stereochemistry kinase assay flavonoid alkaloid

Comparative Anti-HIV Activity

O-Demethylbuchenavianine was identified as the most active anti-HIV compound among a series of flavonoid alkaloids isolated from *Buchenavia capitata*, including buchenavianine and N-demethylbuchenavianine [1].

anti-HIV agent CEM-SS cells cytoprotective effect natural product flavonoid alkaloid

In Silico Pharmacokinetic and Toxicity Profile

Computational prediction using SwissADME, Osiris, and Molinspiration software indicates that O-Demethylbuchenavianine and its analogs exhibit favorable drug-likeness and ADME properties, suggesting potential advantages over some established CDK inhibitors in terms of bioavailability and toxicity profile [1]. However, this is a class-level inference based on in silico models and requires experimental validation.

in silico ADME drug-likeness toxicity prediction CDK inhibitor flavonoid alkaloid

O-Demethylbuchenavianine: Research Applications


Stereochemistry-SAR for CDK-Dependent Cancers

Use (S)-(-)-O-Demethylbuchenavianine as a potent, stereochemically-defined CDK1/5 inhibitor (IC50 = 0.03 μM and 0.05 μM, respectively) in comparative studies against the less active (R)-enantiomer to investigate the structural basis of kinase selectivity and to validate target engagement in cellular models of cancer [1]. This application is directly supported by the direct head-to-head comparison evidence in Section 3.

Lead Optimization for Anti-HIV Agents

Employ O-Demethylbuchenavianine as the lead compound for medicinal chemistry efforts aimed at improving anti-HIV activity and selectivity, based on its demonstrated status as the most active flavonoid alkaloid from *B. capitata* in CEM-SS cell-based assays [1]. Use it as a benchmark for evaluating synthetic analogs designed to enhance cytoprotective effects.

In Silico ADME/Tox Profiling and Scaffold Prioritization

Utilize O-Demethylbuchenavianine as a model flavonoid alkaloid scaffold for in silico studies aimed at predicting drug-likeness, bioavailability, and toxicity risks using platforms like SwissADME and Osiris [1]. This application leverages the class-level inference evidence from Section 3 to guide early-stage hit triage and prioritize compounds for synthesis and in vitro testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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